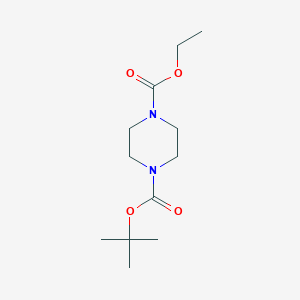

1-Boc-4-ethoxycarbonyl piperazine

Vue d'ensemble

Description

1-Boc-4-ethoxycarbonyl piperazine is an organic compound with the molecular formula C12H22N2O4 . It is also known by other names such as 1-tert-butyl 4-ethyl piperazine-1,4-dicarboxylate and 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of this compound is 258.31 g/mol . The InChI string representation of its structure isInChI=1S/C12H22N2O4/c1-5-17-10 (15)13-6-8-14 (9-7-13)11 (16)18-12 (2,3)4/h5-9H2,1-4H3 . Chemical Reactions Analysis

1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides . It can also cross-couple with aryl iodides using CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base .Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.31 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . Its exact mass is 258.15795719 g/mol .Applications De Recherche Scientifique

Synthesis and Characterization of N-Boc Piperazine Derivatives N-Boc piperazine derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized and characterized through FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. These compounds demonstrated moderate antibacterial and antifungal activities against several microorganisms, showcasing their potential in developing new antimicrobial agents (Kulkarni et al., 2016).

Crystal Structure Analysis The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product of the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, was analyzed. The study highlighted the molecule's conformation, providing insights into its structural properties, which are critical for understanding its interactions and reactivity in various chemical contexts (Faizi et al., 2016).

Development of Novel Dendrimers A study reported the synthesis of novel dendrimers incorporating piperidine motifs, with 1-Boc-piperazine serving as a central building block. These dendrimers demonstrated the ability to self-assemble into spherical nano-aggregates, indicating their potential for applications in nanotechnology and materials science (Sacalis et al., 2019).

Peptide Derivatization for Enhanced Mass Spectrometry Analysis Piperazine-based derivatives have been utilized for the derivatization of carboxyl groups on peptides, significantly enhancing their ionization efficiency in mass spectrometry analysis. This application is crucial for improving the sensitivity and accuracy of proteomic studies (Qiao et al., 2011).

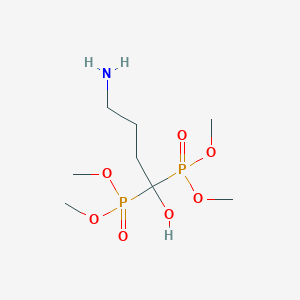

Flame Retardant Applications The thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives were studied, indicating the potential of these compounds as flame retardants. This research contributes to the development of safer and more effective fire-resistant materials (Nguyen et al., 2014).

Mécanisme D'action

Target of Action

Piperazine compounds, in general, are known to interact with the γ-aminobutyric acid (gaba) receptor .

Mode of Action

Piperazine compounds are generally known to exert their effects by acting as agonists at the inhibitory GABA receptor, leading to paralysis of parasites .

Biochemical Pathways

The activation of the gaba receptor by piperazine compounds can lead to hyperpolarization and inhibition of the nervous system .

Result of Action

The activation of the gaba receptor by piperazine compounds can lead to the paralysis of parasites .

Safety and Hazards

When handling 1-Boc-4-ethoxycarbonyl piperazine, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

Propriétés

IUPAC Name |

4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-10(15)13-6-8-14(9-7-13)11(16)18-12(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOGYJOCBHEODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725052 | |

| Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219509-82-7 | |

| Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

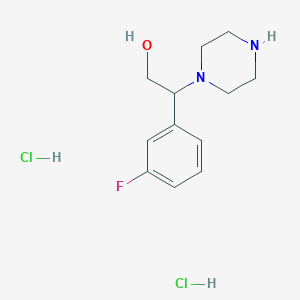

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1442897.png)